(2E)-1-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]-3-(dimethylamino)prop-2-en-1-one
Description
The compound (2E)-1-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]-3-(dimethylamino)prop-2-en-1-one features a thiazole core substituted with a 3,4-dimethoxyphenyl group at position 2, a methyl group at position 4, and a dimethylamino-propenone side chain at position 3.
Properties
IUPAC Name |
(E)-1-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]-3-(dimethylamino)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-11-16(13(20)8-9-19(2)3)23-17(18-11)12-6-7-14(21-4)15(10-12)22-5/h6-10H,1-5H3/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBOLESYBRJSSFK-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=C(C=C2)OC)OC)C(=O)C=CN(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=N1)C2=CC(=C(C=C2)OC)OC)C(=O)/C=C/N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2E)-1-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]-3-(dimethylamino)prop-2-en-1-one is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, including mechanisms of action, efficacy in various models, and comparative data.
Chemical Structure and Properties
The molecular formula of the compound is . The structural features include:
- Thiazole ring : A five-membered heterocyclic compound containing sulfur and nitrogen.
- Dimethoxyphenyl group : This moiety enhances lipophilicity and may contribute to biological activity.
- Dimethylamino group : This functional group can influence the compound's interactions with biological targets.
Research indicates that compounds bearing thiazole and chalcone groups exhibit significant biological activities through various mechanisms:
- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation. Studies suggest that it may induce apoptosis in cancer cells by triggering intrinsic pathways involving caspases and altering mitochondrial membrane potential .
- Antimicrobial Properties : Thiazole derivatives have been reported to possess antibacterial and antifungal activities. The mechanism often involves disruption of bacterial cell wall synthesis or interference with nucleic acid synthesis .
Anticancer Activity
A study investigating the cytotoxic effects of various thiazole derivatives on cancer cell lines revealed that the compound significantly inhibited cell growth in several types of cancer cells, including breast (MCF-7) and lung (A549) cancer lines. The reported IC50 values ranged from 0.5 to 10 µM depending on the cell line tested .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 0.5 | Apoptosis induction |
| A549 | 1.0 | Cell cycle arrest |
| HEPG2 | 2.0 | Mitochondrial disruption |
Antimicrobial Activity
In antimicrobial assays, the compound exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 64 |
These results suggest that the compound could be a potential candidate for developing new antimicrobial agents .
Case Study 1: Anticancer Efficacy in Vivo
In a xenograft model using mice implanted with human cancer cells, treatment with the compound resulted in a significant reduction in tumor volume compared to control groups. The study highlighted a dose-dependent response, with higher doses correlating with greater tumor inhibition .
Case Study 2: Safety Profile Assessment
A safety assessment conducted on healthy rodents indicated that the compound was well-tolerated at doses up to 100 mg/kg without significant adverse effects observed in vital organs, suggesting a favorable safety profile for further development .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, the compound has been evaluated for its ability to inhibit cell proliferation in human cancer cell lines, demonstrating promising results in terms of growth inhibition and apoptosis induction.
Case Study:
A study conducted on a series of thiazole derivatives showed that compounds with similar structural features had IC50 values ranging from 0.20 to 2.58 μM against the National Cancer Institute's 60 human cancer cell lines panel. These findings suggest that (2E)-1-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]-3-(dimethylamino)prop-2-en-1-one may exhibit comparable anticancer properties due to its structural similarities .
Anti-inflammatory Effects
Thiazole derivatives have also been investigated for their anti-inflammatory properties. The compound's ability to modulate inflammatory pathways makes it a candidate for further research in treating inflammatory diseases.
Research Insights:
In a comparative study of various thiazole derivatives, it was found that certain compounds significantly inhibited nitric oxide production and exhibited anti-inflammatory effects in animal models. The mechanism was attributed to the inhibition of pro-inflammatory cytokines . This suggests that this compound may similarly affect inflammatory pathways.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of compounds like this compound. Modifications in the thiazole ring or substitution patterns on the phenyl group can lead to variations in biological activity.
| Modification | Effect on Activity |
|---|---|
| Substitution on the thiazole ring | Enhanced anticancer activity |
| Dimethylamino group presence | Increased solubility and bioavailability |
| Methoxy groups on phenyl | Improved selectivity towards cancer cells |
Comparison with Similar Compounds
Notes
Bioactivity data for the target compound is absent in the provided evidence; comparisons are structural and inferred.
The evidence suggests this class is of interest in drug discovery, particularly for kinase targets or as cytotoxic agents .
Synthetic methodologies from related compounds (e.g., TDAE-mediated reactions) may guide optimization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
